

Spectroscopic Scrutiny of Aranciamycin A: A Technical Guide

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Compound of Interest

Compound Name: Aranciamycin A

Cat. No.: B3025707

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **Aranciamycin A**, an anthracycline antibiotic. The following sections detail the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data, along with the experimental protocols utilized for their acquisition. This document is intended to serve as a comprehensive resource for researchers engaged in the study and development of anthracycline-based therapeutic agents.

Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the molecular formula of **Aranciamycin A** as $C_{26}H_{28}O_{10}$.

Table 1: High-Resolution Mass Spectrometry Data for **Aranciamycin A**

Ion	Calculated m/z	Found m/z
$[M+H]^+$	501.1704	501.1709
$[M+Na]^+$	523.1523	523.1528

Infrared (IR) Spectroscopy

The infrared spectrum of **Aranciamycin A** reveals characteristic absorption bands indicative of its functional groups.

Table 2: Infrared (IR) Spectroscopy Data for **Aranciamycin A**

Wavenumber (cm ⁻¹)	Assignment
3400 (broad)	O-H stretching
2925	C-H stretching (aliphatic)
1710	C=O stretching (ketone)
1620	C=C stretching (aromatic)
1280	C-O stretching (ether/phenol)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a detailed structural elucidation of **Aranciamycin A**. The assignments are based on 1D and 2D NMR experiments, including COSY, HSQC, and HMBC.

Table 3: ¹H NMR (500 MHz, CDCl₃) Data for **Aranciamycin A**

Position	δ H (ppm)	Multiplicity	J (Hz)
1-OH	12.50	s	
4	7.80	d	7.5
5	7.65	t	8.0
6	7.25	d	8.5
8-OH	4.10	s	
10ax	2.90	d	18.5
10eq	3.20	d	18.5
7	5.20	br s	
9	4.50	br s	
8-CH ₃	1.40	s	
11-OH	13.20	s	
1'	5.50	br s	
2'	4.00	m	
3'	3.60	m	
4'	3.40	m	
5'	3.80	m	
6'	1.30	d	6.0
2'-OCH ₃	3.55	s	

Table 4: ¹³C NMR (125 MHz, CDCl₃) Data for **Aranciamycin A**

Position	δC (ppm)
1	162.0
2	110.0
3	135.0
4	120.0
4a	133.0
5	137.0
6	118.0
6a	156.0
7	69.0
8	76.0
9	210.0
10	45.0
10a	112.0
11	161.0
11a	115.0
12	187.0
12a	182.0
8-CH ₃	25.0
1'	101.0
2'	82.0
3'	72.0
4'	71.0
5'	70.0

6'	18.0
2'-OCH ₃	58.0

Experimental Protocols

The spectroscopic data presented were acquired using standard analytical techniques as detailed below.

Mass Spectrometry

High-resolution mass spectra were acquired on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. Samples were dissolved in methanol and introduced into the mass spectrometer via direct infusion. Data were collected in positive ion mode.

Infrared Spectroscopy

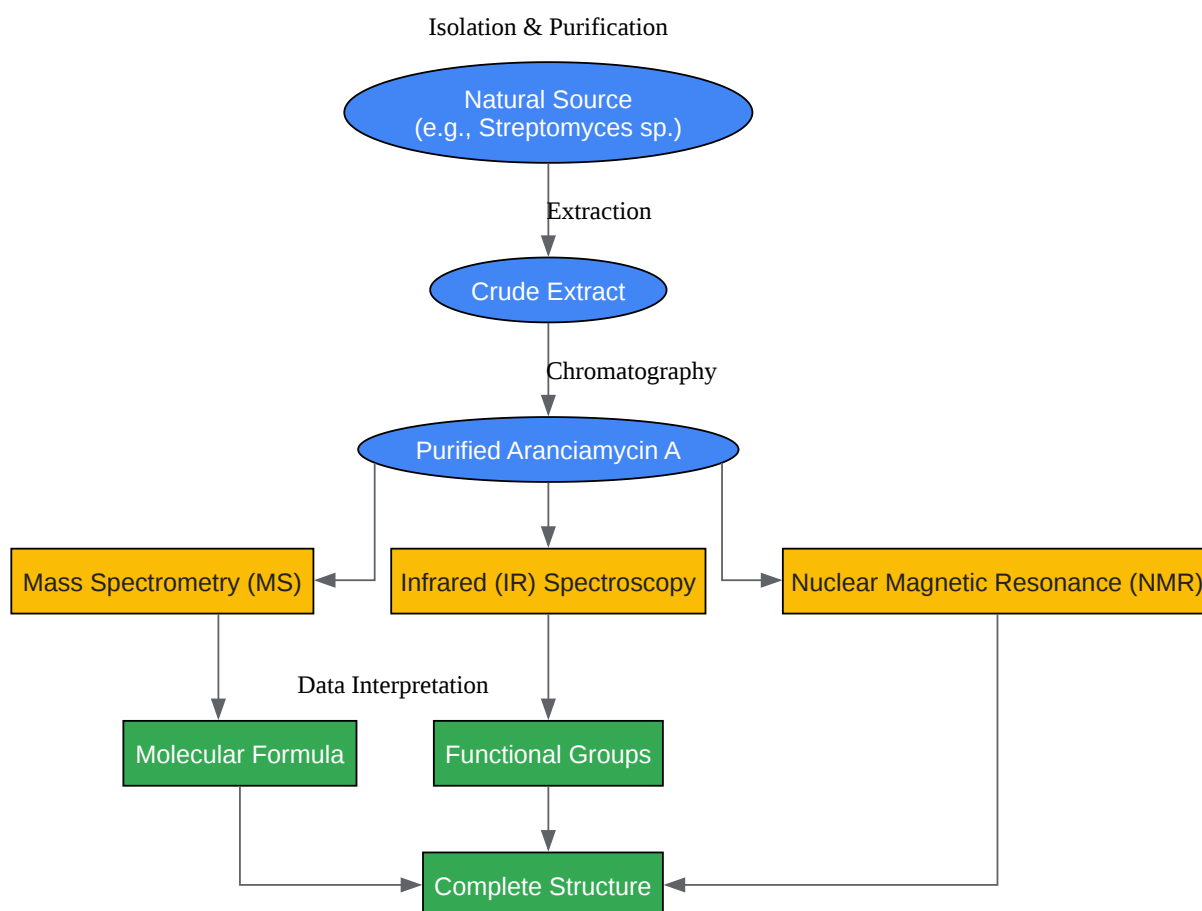
The IR spectrum was recorded on a Fourier-transform infrared (FTIR) spectrometer. A thin film of the sample was prepared by dissolving a small amount of **Aranciamycin A** in methanol and allowing the solvent to evaporate on a potassium bromide (KBr) disk. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance Spectroscopy

NMR spectra were recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (δ H 7.26 and δ C 77.16 for CDCl₃). Coupling constants (J) are reported in Hertz (Hz). 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments were performed to achieve full structural assignment.

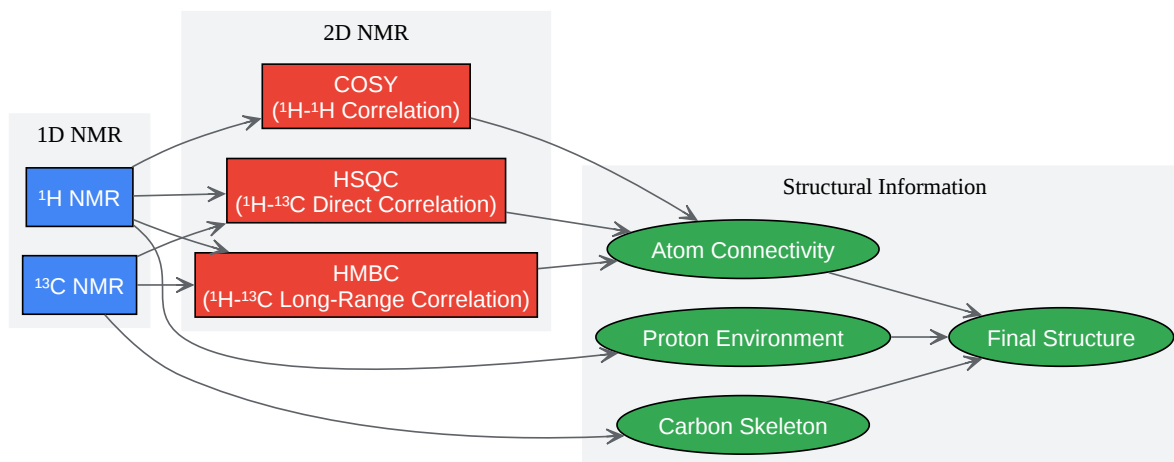
Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product like **Aranciamycin A** and the relationship between the different spectroscopic techniques.



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Caption: General workflow for the isolation and spectroscopic analysis of **Aranciamycin A**.



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Caption: Relationship between different NMR experiments for structural elucidation.

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